![molecular formula C14H19Cl2NO B14647824 2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol CAS No. 53500-54-2](/img/structure/B14647824.png)
2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol is an organic compound characterized by the presence of two chlorine atoms, a cyclohexylmethyl group, and an amino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol typically involves the reaction of 2,4-dichlorophenol with cyclohexylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of significant quantities, ensuring consistency and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the amino group may interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Lacks the cyclohexylmethyl and amino groups, making it less complex.
2,4-Dichloro-6-{[(methyl)amino]methyl}phenol: Similar structure but with a methyl group instead of a cyclohexylmethyl group.
Uniqueness
2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol is unique due to the presence of the cyclohexylmethyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
53500-54-2 |
|---|---|
Molecular Formula |
C14H19Cl2NO |
Molecular Weight |
288.2 g/mol |
IUPAC Name |
2,4-dichloro-6-[(cyclohexylmethylamino)methyl]phenol |
InChI |
InChI=1S/C14H19Cl2NO/c15-12-6-11(14(18)13(16)7-12)9-17-8-10-4-2-1-3-5-10/h6-7,10,17-18H,1-5,8-9H2 |
InChI Key |
UJFWBSOVNUQWDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNCC2=C(C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


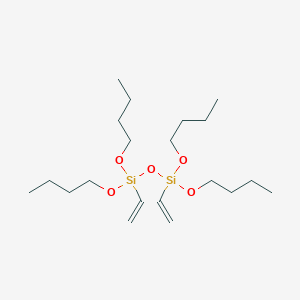
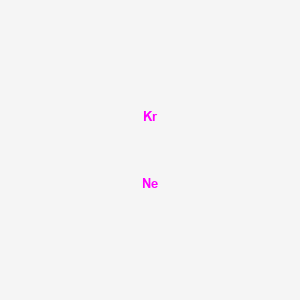
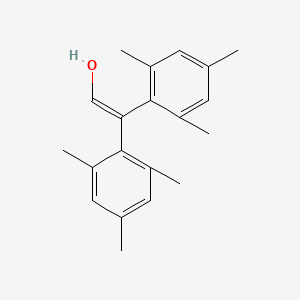


![3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14647766.png)
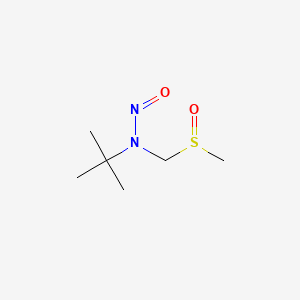

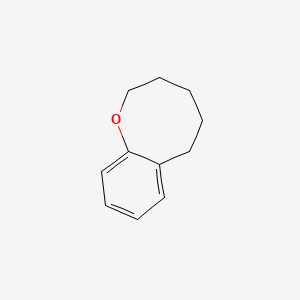

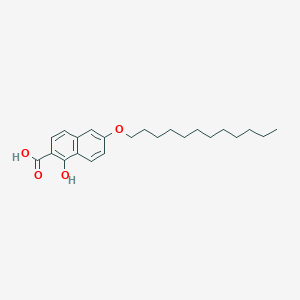
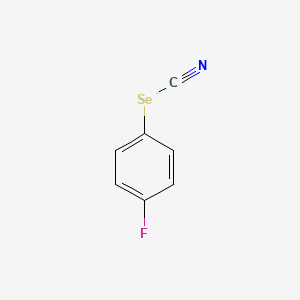

![N,N,N-Trimethyl-3-nitroimidazo[1,2-b]pyridazin-6-aminium chloride](/img/structure/B14647817.png)
